Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine
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Overview
Description
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine is a chemical compound with the molecular formula C21H14F3O4P. It is known for its unique structure, which includes both carboxyphenyl and trifluoromethylphenyl groups attached to a phosphine center. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine typically involves the reaction of 3-carboxyphenylboronic acid with 3-trifluoromethylphenylphosphine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired phosphine compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where the carboxyphenyl or trifluoromethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound results in the formation of phosphine oxides, while reduction leads to phosphine hydrides.
Scientific Research Applications
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine is utilized in various scientific research fields, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine involves its interaction with molecular targets through its phosphine center. The compound can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. The carboxyphenyl and trifluoromethylphenyl groups enhance its reactivity and stability, making it an effective ligand in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Bis(3-carboxyphenyl)phosphine
- Bis(3-trifluoromethylphenyl)phosphine
- Triphenylphosphine
Uniqueness
Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine is unique due to the presence of both carboxyphenyl and trifluoromethylphenyl groups, which impart distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one type of functional group.
Properties
IUPAC Name |
3-[(3-carboxyphenyl)-[3-(trifluoromethyl)phenyl]phosphanyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3O4P/c22-21(23,24)15-6-3-9-18(12-15)29(16-7-1-4-13(10-16)19(25)26)17-8-2-5-14(11-17)20(27)28/h1-12H,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOUANGEPPDUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(=O)O)C3=CC=CC(=C3)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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